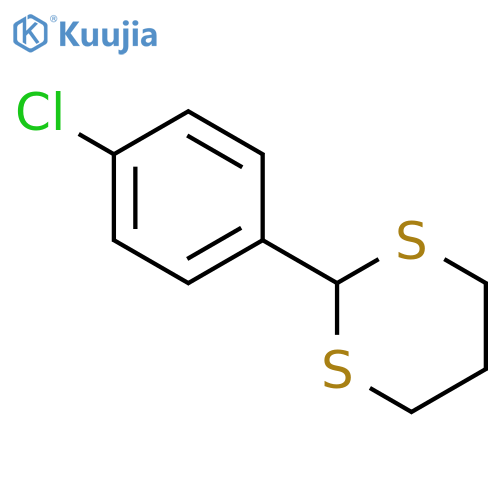Cas no 10359-09-8 (1,3-Dithiane,2-(4-chlorophenyl)-)
1,3-ジチアン-2-(4-クロロフェニル)-は、有機合成において重要なビルディングブロックとして利用される硫黄含有複素環式化合物です。特に、4-クロロフェニル基が導入された構造は、医農薬中間体や機能性材料の合成において高い反応性を示します。本化合物の特徴として、1,3-ジチアン骨格が安定なカルバニオンを形成可能なため、多様な炭素-炭素結合形成反応に応用できます。また、芳香族クロロ基はさらなる官能基変換の足場として利用可能です。有機溶媒への溶解性に優れ、乾燥条件下で長期保存が可能な点も実用上の利点です。

10359-09-8 structure
商品名:1,3-Dithiane,2-(4-chlorophenyl)-
1,3-Dithiane,2-(4-chlorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dithiane,2-(4-chlorophenyl)-
- 2-(4-chlorophenyl)-1,3-dithiane
- 5-19-01-00463 (Beilstein Handbook Reference)
- BRN 1310714
- MFCD01729776
- DMMIKGLVFJCJDY-UHFFFAOYSA-N
- C3649
- SCHEMBL5434824
- 2-(p-Chlorophenyl)-m-dithiane
- 10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
- 10359-09-8
- E85539
- 1,3-Dithiane, 2-(4-chlorophenyl)-
- doi:10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
- 2-(4-chlorophenyl)-m-dithiane
- DTXSID80145923
- m-DITHIANE, 2-(p-CHLOROPHENYL)-
-
- インチ: InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
- InChIKey: DMMIKGLVFJCJDY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2SCCCS2)C=C1
計算された属性
- せいみつぶんしりょう: 229.99923
- どういたいしつりょう: 229.999
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 50.6A^2
じっけんとくせい
- 密度みつど: 1.271
- ふってん: 355.5°Cat760mmHg
- フラッシュポイント: 158.7°C
- 屈折率: 1.624
- PSA: 0
- LogP: 4.20870
1,3-Dithiane,2-(4-chlorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB568225-5g |
2-(4-Chlorophenyl)-1,3-dithiane, 98%; . |
10359-09-8 | 98% | 5g |
€143.00 | 2024-08-02 | |
| Aaron | AR01OT34-1g |
1,3-Dithiane, 2-(4-chlorophenyl)- |
10359-09-8 | 98% | 1g |
$46.00 | 2023-12-16 | |
| eNovation Chemicals LLC | Y1244892-1g |
1,3-Dithiane, 2-(4-chlorophenyl)- |
10359-09-8 | 98% | 1g |
$70 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1244892-5g |
1,3-Dithiane, 2-(4-chlorophenyl)- |
10359-09-8 | 98% | 5g |
$80 | 2025-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3649-1G |
2-(4-Chlorophenyl)-1,3-dithiane |
10359-09-8 | >98.0%(GC) | 1g |
¥130.00 | 2024-04-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3649-5G |
2-(4-Chlorophenyl)-1,3-dithiane |
10359-09-8 | >98.0%(GC) | 5g |
¥185.00 | 2024-04-18 | |
| Ambeed | A1144226-5g |
2-(4-Chlorophenyl)-1,3-dithiane |
10359-09-8 | 97% | 5g |
$138.0 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1244892-5g |
1,3-Dithiane, 2-(4-chlorophenyl)- |
10359-09-8 | 98% | 5g |
$80 | 2024-06-05 | |
| abcr | AB568225-1g |
2-(4-Chlorophenyl)-1,3-dithiane, 98%; . |
10359-09-8 | 98% | 1g |
€60.40 | 2024-08-02 | |
| Aaron | AR01OT34-5g |
1,3-Dithiane, 2-(4-chlorophenyl)- |
10359-09-8 | 98% | 5g |
$140.00 | 2023-12-16 |
1,3-Dithiane,2-(4-chlorophenyl)- 関連文献
-
Shanmugam Sakthivel,Raveendra Babu Kothapalli,Rengarajan Balamurugan Org. Biomol. Chem. 2016 14 1670
-
2. Enantioselective synthesis of α-hydroxysilanes by bioreduction of aroyltrimethylsilanesAmauri F. Patrocínio,Ivan R. Corrêa Jr,Paulo J. S. Moran J. Chem. Soc. Perkin Trans. 1 1999 3133
-
3. Transdithioacetalization of acetals, ketals, oximes, enamines and tosylhydrazones catalysed by natural kaolinitic clayG. K. Jnaneshwara,N. B. Barhate,A. Sudalai,V. H. Deshpande,R. D. Wakharkar,A. S. Gajare,M. S. Shingare,R. Sukumar J. Chem. Soc. Perkin Trans. 1 1998 965
10359-09-8 (1,3-Dithiane,2-(4-chlorophenyl)-) 関連製品
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
